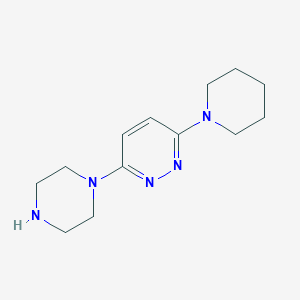

3-piperazin-1-yl-6-piperidin-1-ylpyridazine

CAS No.: 1023816-47-8

Cat. No.: VC7708675

Molecular Formula: C13H21N5

Molecular Weight: 247.346

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1023816-47-8 |

|---|---|

| Molecular Formula | C13H21N5 |

| Molecular Weight | 247.346 |

| IUPAC Name | 3-piperazin-1-yl-6-piperidin-1-ylpyridazine |

| Standard InChI | InChI=1S/C13H21N5/c1-2-8-17(9-3-1)12-4-5-13(16-15-12)18-10-6-14-7-11-18/h4-5,14H,1-3,6-11H2 |

| Standard InChI Key | IXURKFNLXLUKIQ-UHFFFAOYSA-N |

| SMILES | C1CCN(CC1)C2=NN=C(C=C2)N3CCNCC3 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyridazine ring—a six-membered aromatic system with two adjacent nitrogen atoms—substituted at positions 3 and 6 with piperazine and piperidine rings, respectively. The piperazine group (a six-membered ring with two nitrogen atoms) and piperidine group (a six-membered saturated ring with one nitrogen atom) contribute to the molecule’s conformational flexibility and hydrogen-bonding capacity .

Key structural attributes:

-

Molecular formula:

-

SMILES notation:

The absence of hydrogen bond donors enhances membrane permeability, a critical factor for central nervous system (CNS) penetration .

Synthesis and Structural Modifications

Synthetic Routes

The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) reactions. A representative pathway involves:

-

Pyridazine core functionalization: Reacting 3,6-dichloropyridazine with piperazine and piperidine under basic conditions .

-

Purification: Column chromatography to isolate the desired product .

Example reaction:

Yields for such reactions range from 40–65%, depending on stoichiometry and reaction time .

Structure-Activity Relationship (SAR) Studies

Modifications to the piperazine and piperidine moieties significantly impact pharmacological activity:

Sulfonylation of the piperazine nitrogen enhances mAChR binding affinity but reduces metabolic stability due to increased susceptibility to oxidative metabolism .

Pharmacological Applications

Pan-Muscarinic Antagonism

3-Piperazin-1-yl-6-piperidin-1-ylpyridazine derivatives exhibit pan-muscarinic activity, antagonizing all five mAChR subtypes (M₁–M₅) with moderate selectivity (9- to 16-fold) . Unlike classical mAChR antagonists (e.g., atropine), this chemotype lacks a quaternary ammonium group, enabling CNS penetration (rat brain:plasma ) .

Key findings:

Kinase Inhibition

Patent literature discloses analogs of this compound as inhibitors of AKT (Protein Kinase B), a target in oncology . For example, tert-butyl 4-[5-phenyl-6-(4-{[4-(5-pyridin-2-yl-1H-1,2,4-triazol-3-yl)piperidin-1-yl]methyl}phenyl)pyridazin-3-yl]piperazine-1-carboxylate (derived from the core scaffold) shows nanomolar AKT inhibition .

Metabolic Stability and Optimization

Metabolic Hotspots

Piperazine rings are primary sites of oxidative metabolism, mediated by cytochrome P450 enzymes (CYP3A4/5) . N-Dealkylation and hydroxylation pathways dominate, leading to rapid clearance in liver microsomes (HLM = 3 min for unmodified analogs) .

Stability Enhancements

Strategic modifications improve metabolic stability:

-

Piperidine substitution: Introducing methyl groups (e.g., 3-methylpiperidine) shields against oxidation, extending HLM to 105 min .

-

Piperazine sulfonylation: Reduces CYP affinity, though at the cost of increased molecular weight .

Computational Predictions

In silico tools like Meteor Nexus and XenoSite P450 accurately predict metabolic pathways for this chemotype . MetaPrint2D simulations align with empirical metabolite identification (MetID) data, highlighting N-oxidation and ring hydroxylation as dominant pathways .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume